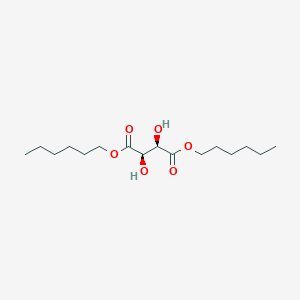
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with the molecular formula C16H30O6 It is a diester of butanedioic acid (succinic acid) and hexanol The compound is characterized by its two chiral centers at the 2 and 3 positions, making it a stereoisomer with specific (2R,3R) configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
化学反应分析
Types of Reactions
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
科学研究应用
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
作用机制
The mechanism by which Dihexyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for specific interactions with chiral environments, which can be crucial in drug design and development.
相似化合物的比较
Similar Compounds
Dihexyl (2S,3S)-2,3-dihydroxybutanedioate: The enantiomer of the compound with (2S,3S) configuration.
Dihexyl (2R,3S)-2,3-dihydroxybutanedioate: A diastereomer with different spatial arrangement of the hydroxyl groups.
Dihexyl (2S,3R)-2,3-dihydroxybutanedioate: Another diastereomer with a unique configuration.
Uniqueness
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific (2R,3R) configuration, which imparts distinct chemical and physical properties. This stereoisomerism can lead to different reactivity and interactions compared to its enantiomers and diastereomers, making it valuable in applications requiring precise chiral recognition.
属性
CAS 编号 |
76414-29-4 |
|---|---|
分子式 |
C16H30O6 |
分子量 |
318.41 g/mol |
IUPAC 名称 |
dihexyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30O6/c1-3-5-7-9-11-21-15(19)13(17)14(18)16(20)22-12-10-8-6-4-2/h13-14,17-18H,3-12H2,1-2H3/t13-,14-/m1/s1 |
InChI 键 |
WCMMKSYUPQLQKB-ZIAGYGMSSA-N |
手性 SMILES |
CCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCC)O)O |
规范 SMILES |
CCCCCCOC(=O)C(C(C(=O)OCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


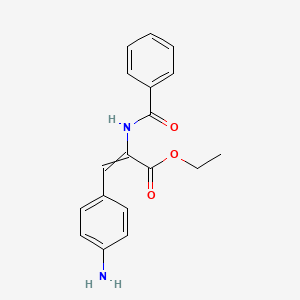
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
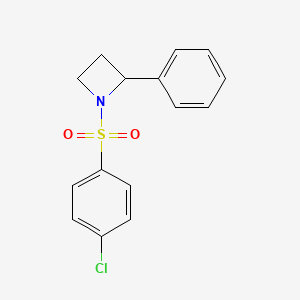
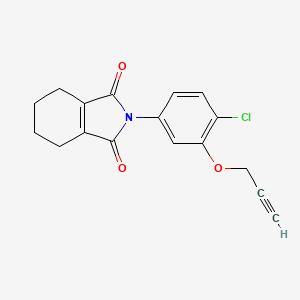
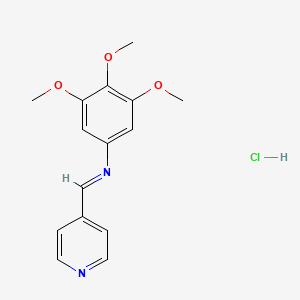
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

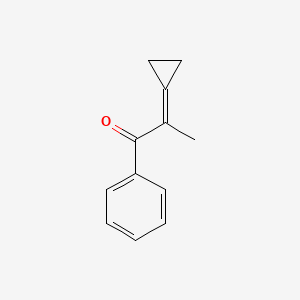

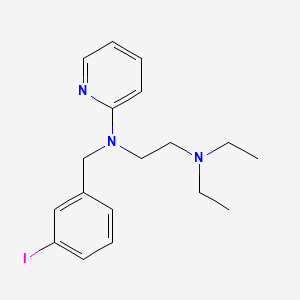

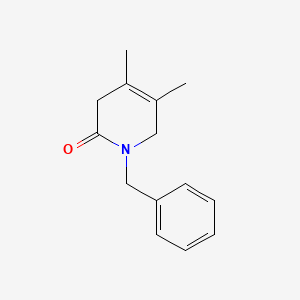
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

